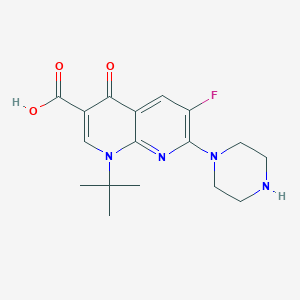

![molecular formula C15H16N2O2 B053272 14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one CAS No. 117643-92-2](/img/structure/B53272.png)

14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one, commonly known as DOTMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DOTMA is a polycationic compound that is commonly used as a transfection reagent in gene therapy due to its ability to efficiently deliver nucleic acids into cells.

Wirkmechanismus

DOTMA works by forming complexes with nucleic acids, which are then taken up by cells through endocytosis. Once inside the cell, the complex is released from the endosome and the nucleic acid is released into the cytoplasm. The nucleic acid then undergoes transcription and translation to produce the desired protein.

Biochemische Und Physiologische Effekte

DOTMA has been shown to have low toxicity and is well-tolerated by cells. However, it can cause some cellular damage if used at high concentrations. DOTMA has also been shown to induce an immune response in some cases, which can limit its effectiveness as a transfection reagent. Additionally, DOTMA can cause some cellular stress, which can affect the viability and functionality of cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DOTMA is its ability to efficiently deliver nucleic acids into cells. It is also relatively easy to use and has a low cost compared to other transfection reagents. However, DOTMA has some limitations, such as its potential to induce an immune response and cause cellular damage at high concentrations. Additionally, DOTMA is not effective for all cell types and nucleic acid types, and its effectiveness can vary depending on the experimental conditions.

Zukünftige Richtungen

There are several future directions for the use of DOTMA in scientific research. One area of interest is the development of new formulations of DOTMA that can improve its efficiency and reduce its toxicity. Another area of interest is the use of DOTMA in combination with other transfection reagents to improve its effectiveness. Additionally, there is a need for more research to investigate the long-term effects of DOTMA on cells and to understand its mechanism of action in more detail.

Synthesemethoden

DOTMA is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trimethylpyridine with ethyl chloroformate to produce a pyridinium salt. This salt is then reacted with 1,2-diaminoethane to produce a bis-pyridinium salt. The final step involves the reaction of the bis-pyridinium salt with dimethyl acetylenedicarboxylate to produce DOTMA.

Wissenschaftliche Forschungsanwendungen

DOTMA has been extensively used in scientific research as a transfection reagent. Transfection is the process of introducing foreign genetic material into cells. DOTMA is used to deliver nucleic acids such as plasmid DNA, siRNA, and mRNA into cells for gene therapy. DOTMA has been shown to efficiently deliver nucleic acids into cells and has been used in various research studies to investigate gene function and disease mechanisms.

Eigenschaften

CAS-Nummer |

117643-92-2 |

|---|---|

Produktname |

14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |

Molekularformel |

C15H16N2O2 |

Molekulargewicht |

256.3 g/mol |

IUPAC-Name |

14,14-dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one |

InChI |

InChI=1S/C15H16N2O2/c1-15(2)13-7-10-9-5-3-4-6-11(9)16-12(10)8-17(13)14(18)19-15/h3-6,13,16H,7-8H2,1-2H3 |

InChI-Schlüssel |

YUGOBIIPTLOSLE-UHFFFAOYSA-N |

SMILES |

CC1(C2CC3=C(CN2C(=O)O1)NC4=CC=CC=C34)C |

Kanonische SMILES |

CC1(C2CC3=C(CN2C(=O)O1)NC4=CC=CC=C34)C |

Synonyme |

1H,3H-Oxazolo[3,4:1,6]pyrido[3,4-b]indol-3-one, 5,6,11,11a-tetrahydro-1,1-dimethyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)